molecular formula C19H18BrN3O B8549488 N-(6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-N'-phenylurea CAS No. 827590-39-6

N-(6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-N'-phenylurea

Cat. No.: B8549488
CAS No.: 827590-39-6
M. Wt: 384.3 g/mol
InChI Key: VVSFIPIGMRUDNZ-UHFFFAOYSA-N
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Description

N-(6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-N'-phenylurea is a useful research compound. Its molecular formula is C19H18BrN3O and its molecular weight is 384.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

827590-39-6

Molecular Formula

C19H18BrN3O

Molecular Weight

384.3 g/mol

IUPAC Name

1-(6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-phenylurea

InChI

InChI=1S/C19H18BrN3O/c20-12-9-10-16-15(11-12)14-7-4-8-17(18(14)22-16)23-19(24)21-13-5-2-1-3-6-13/h1-3,5-6,9-11,17,22H,4,7-8H2,(H2,21,23,24)

InChI Key

VVSFIPIGMRUDNZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Br)NC(=O)NC4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-amine (50 mg, 0.19 mmol) in dichloromethane (1 mL) was added phenyl isocyanate (23 μL, 0.21 mmol). The mixture was stirred at room temperature 15 hours and the resulting precipitate collected by filtration to give a gray solid (62% yield). 1H-NMR (DMSO-d6): δ 11.01 (s, 1H), 7.60 (d, 1H), 7.45 (m, 2H), 7.33-7.23 (m, 4H), 7.17 (dd, 1H), 6.94 (m, 1H), 6.63 (d, 1H), 5.02 (m, 1H), 2.68 (m, 2H), 2.06 (m, 1H), 1.95-1.70 (m, 3H); MS m/z 384 (M−1).
Quantity
50 mg
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reactant
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23 μL
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1 mL
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solvent
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Yield
62%

Synthesis routes and methods II

Procedure details

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